N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-5-nitrothiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a benzothiazole core, a morpholine-containing alkyl chain, and a nitrothiophene carboxamide group. The morpholine moiety contributes to solubility and pharmacokinetic properties, while the nitro group on the thiophene ring may influence redox activity or serve as a pharmacophore in enzyme inhibition. This compound’s hydrochloride salt form improves crystallinity and stability, making it suitable for pharmaceutical development .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S2.ClH/c20-13-3-1-4-14-17(13)21-19(30-14)23(8-2-7-22-9-11-28-12-10-22)18(25)15-5-6-16(29-15)24(26)27;/h1,3-6H,2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUNQRMXRIFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(S4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the nitro group, and the coupling of the morpholine ring. Common reagents used in these reactions include fluorobenzene, thiourea, and nitrothiophene. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole and morpholine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Benzothiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties. For example, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide (from ) shares a substituted benzamide backbone but lacks the thiophene and morpholine groups. Its fluorescence properties are attributed to the chlorophenyl and methoxy substituents, whereas the target compound’s nitrothiophene group likely confers distinct electronic interactions .
Triazole and Thiophene Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit sulfur-rich heterocycles. These triazoles show tautomeric behavior (thione-thiol equilibrium), which is absent in the target compound due to its rigid benzothiazole and nitrothiophene framework. The target compound’s morpholine-propyl chain may enhance membrane permeability compared to the sulfonyl groups in triazole derivatives .
Hydroxamic Acid Derivatives
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () are known for metal-chelating and antioxidant activities. Unlike these compounds, the target molecule lacks a hydroxamate group but includes a nitrothiophene moiety, which could impart different redox properties. The morpholine group in the target compound may reduce cytotoxicity compared to the chlorophenyl substituents in hydroxamic acids .
Research Findings and Limitations
- Spectral Data: The target compound’s IR spectrum would likely show bands for C=O (1660–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹), comparable to nitrothiophene derivatives. This contrasts with hydroxamic acids, which exhibit -NHOH stretching (~3150–3400 cm⁻¹) .
- Biological Performance : While similar benzothiazoles show IC₅₀ values in the µM range for cancer targets, the absence of direct data on the target compound necessitates further testing.
Q & A
Q. What are the key steps in synthesizing this compound, and how can intermediates be characterized?
The synthesis involves:
- Cyclization to form the benzothiazole core using precursors like 4-fluoro-1,3-benzothiazol-2-amine.
- Coupling reactions with morpholine-propylamine derivatives under conditions optimized for nucleophilic substitution (e.g., using thionyl chloride or carbodiimide coupling agents). Intermediates are characterized via H-NMR (to confirm substituent integration) and HRMS (for molecular weight validation). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic methods are critical for structural validation?
- H/C-NMR : Resolves aromatic protons (e.g., benzothiazole protons at δ 7.5–8.5 ppm) and morpholine methylene groups (δ 3.5–4.0 ppm).
- FT-IR : Confirms carbonyl stretches (C=O at ~1650 cm) and nitro group vibrations (~1520 cm).
- HRMS : Validates the molecular ion peak (e.g., [M+H] at m/z 487.35) .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (3–9) and temperatures (4–37°C), monitored via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal assays : Compare results from fluorescence-based viability assays (e.g., Alamar Blue) with ATP quantification (e.g., CellTiter-Glo).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. How is molecular docking used to predict target interactions?
- Protein preparation : Retrieve target structures (e.g., Bcl-2 or kinases) from the PDB. Optimize hydrogen bonding and protonation states.
- Docking software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
- Validation : Compare docking scores (ΔG) with experimental IC values to refine pose predictions .
Q. What in vitro models are suitable for evaluating anticancer potential?
- Cell lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models for broad screening.
- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
- Synergy studies : Combine with standard chemotherapeutics (e.g., doxorubicin) to calculate combination indices (CI) .
Q. How can synthetic routes be optimized to improve yield?
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura coupling of the benzothiazole moiety.
- Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for nitro group introduction .
Q. What computational methods predict metabolic stability?
- In silico tools : Use SwissADME or MetaCore to identify CYP450 metabolism hotspots (e.g., morpholine ring oxidation).
- Molecular dynamics (MD) : Simulate ligand-enzyme interactions with CYP3A4 to assess binding stability.
- Metabolite identification : Cross-validate with in vitro microsomal assays .
Methodological Challenges
Q. How to address discrepancies in cytotoxicity between 2D vs. 3D cell models?
- 3D spheroid culture : Optimize Matrigel-embedded spheroids to mimic tumor microenvironments.
- Drug penetration analysis : Use confocal microscopy with fluorescent analogs (e.g., FITC-labeled compound).
- Hypoxia markers : Quantify HIF-1α levels to correlate with resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
